(S)-(2-Methoxyphenyl)methylphenylphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-Methoxyphenyl)methylphenylphosphine is a chiral phosphine compound with the molecular formula C14H15OP and a molecular weight of 230.24 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a methylphenylphosphine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-Methoxyphenyl)methylphenylphosphine typically involves the reaction of appropriate phosphine precursors with methoxy-substituted phenyl compounds under controlled conditions. One common method involves the use of (S)-2-methoxybenzyl chloride and phenylphosphine in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-Methoxyphenyl)methylphenylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, various nucleophiles.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(S)-(2-Methoxyphenyl)methylphenylphosphine has several scientific research applications:
Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(2-Methoxyphenyl)methylphenylphosphine involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The methoxy group and the chiral center play crucial roles in determining the compound’s reactivity and selectivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug development.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methoxyphenylphosphine
- (S)-Methylphenylphosphine
- (S)-Phenylphosphine
Uniqueness
(S)-(2-Methoxyphenyl)methylphenylphosphine is unique due to its specific combination of a methoxy-substituted phenyl ring and a chiral phosphine moiety. This structure imparts distinct reactivity and selectivity, making it valuable in asymmetric catalysis and other specialized applications .
Properties
Molecular Formula |
C14H15OP |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
(S)-(2-methoxyphenyl)-methyl-phenylphosphane |
InChI |
InChI=1S/C14H15OP/c1-15-13-10-6-7-11-14(13)16(2)12-8-4-3-5-9-12/h3-11H,1-2H3/t16-/m0/s1 |
InChI Key |
WLPVFKXJHBTYJG-INIZCTEOSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[P@@](C)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1P(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.